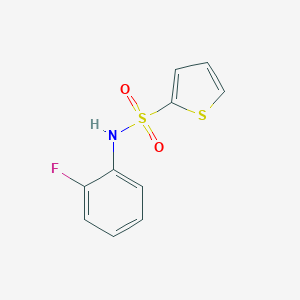![molecular formula C27H25ClN4O5S B299293 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299293.png)
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as CQ11, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CQ11 involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent cell death. CQ11 has also been found to induce cell cycle arrest at the G2/M phase, which further contributes to its anti-cancer activity. Additionally, CQ11 has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CQ11 has been found to exhibit excellent pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In vivo studies have reported that CQ11 is well-tolerated and does not cause any significant toxicity or adverse effects. CQ11 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ11 has several advantages for lab experiments, including its easy synthesis, good solubility, and high purity. However, one of the limitations of CQ11 is its low selectivity towards topoisomerase II, which may lead to off-target effects. Therefore, further studies are required to optimize the selectivity of CQ11 towards its target enzyme.
Direcciones Futuras
Several future directions can be explored for the development of CQ11 as a potential therapeutic agent. One of the directions is to optimize the selectivity of CQ11 towards topoisomerase II to reduce off-target effects. Another direction is to investigate the potential of CQ11 as a combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory activity of CQ11 can be further explored for the development of anti-inflammatory drugs.
Métodos De Síntesis
CQ11 can be synthesized by reacting 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with N-(2-ethoxyphenyl)benzenesulfonamide in the presence of acetic acid to yield CQ11. The synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
CQ11 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of CQ11 against different cancer cell lines, including breast, lung, and prostate cancer cells. CQ11 has been found to induce cell death by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Propiedades
Nombre del producto |
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C27H25ClN4O5S |
Peso molecular |
553 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25ClN4O5S/c1-3-37-25-12-8-7-11-24(25)32(38(34,35)22-9-5-4-6-10-22)18-26(33)31-29-17-20-15-19-13-14-21(36-2)16-23(19)30-27(20)28/h4-17H,3,18H2,1-2H3,(H,31,33)/b29-17+ |
Clave InChI |
DMMZHGRUUUZMNZ-STBIYBPSSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299211.png)
![ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B299213.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299214.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
